disodium;oxalate

Histology Decalcification Endpoint Detection Analytical Chemistry

Standardize permanganate solutions with confidence. Unlike hygroscopic oxalic acid, disodium oxalate is non-hygroscopic and stable, eliminating water-content uncertainty in redox titrations. Its 37 g/L solubility ensures assay sensitivity for histological calcium endpoint detection. - **Primary Standard Grade**: ≥99.5% ACS for volumetric analysis - **Battery Research**: High-efficiency Na+ compensation source for sodium-ion cathodes - **Atmospheric Chemistry**: Model compound for oxalate-specific aerosol studies

Molecular Formula C2Na2O4
Molecular Weight 135.984 g/mol
Cat. No. B12395303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium;oxalate
Molecular FormulaC2Na2O4
Molecular Weight135.984 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;;
InChIKeyZNCPFRVNHGOPAG-BQTCFENJSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Oxalate: Technical Specifications and Baseline Data


Disodium oxalate (CAS 62-76-0), also known as sodium oxalate or disodium;oxalate, is an inorganic sodium salt of oxalic acid with the formula Na₂C₂O₄ [1]. It exists as a white, crystalline, odorless powder [1]. Key baseline properties include a molecular weight of 134.00 g/mol, a density of 2.34 g/cm³, and a decomposition temperature ranging from 250-270°C, eventually decomposing above 290°C . Its water solubility is established at 37 g/L at 20°C, increasing to 63 g/L at 100°C, and it is insoluble in ethanol and ether .

Grade
Primary standard purity: ACS and trace metals grades available
Stability
Non-hygroscopic solid; eliminates hydrate water uncertainty
Solubility
Moderate aqueous solubility supports controlled-saturation assays

Why Substituting Disodium Oxalate Is Not Straightforward


The functional performance of an oxalate compound is not determined by the oxalate anion alone. The counter-cation fundamentally alters key physicochemical properties critical for specific applications [1]. For instance, sodium oxalate's specific solubility profile—37 g/L at 20°C—differs markedly from that of potassium oxalate dihydrate (over 260 g/L) [2] and ammonium oxalate (45 g/L) [3]. This directly impacts its utility in fields like histology, where specific saturation levels are required for endpoint detection assays [2]. Similarly, compared to oxalic acid dihydrate, the sodium salt form eliminates the acidic proton interference, which can be crucial for electrochemical applications and buffer systems where pH control is essential [4].

Moderate solubility profile vs. potassium oxalate (reported higher solubility) May oversaturate histology test solution, reducing endpoint sensitivity
Lower hygroscopic growth vs. ammonium oxalate (higher HGF reported) Aerosol behavior may diverge; not a direct proxy
Neutral, anhydrous salt vs. oxalic acid dihydrate (acidic proton, variable hydration) pH control and water-content uncertainty may introduce systematic error

Quantitative Differentiation vs. Key Comparators


Lower Solubility vs. Potassium Oxalate for Histological Sensitivity

In a standard histological procedure for checking the endpoint of bone decalcification, a 5% solution of sodium oxalate is used. This protocol leverages its specific solubility to achieve a moderately saturated solution, which is optimal for the precipitation test [1]. In contrast, potassium oxalate dihydrate has a much higher solubility (26.4 g/100 mL water at 20°C) [1]. This would result in a much higher concentration of oxalate ions, potentially rendering the test insufficiently sensitive for detecting trace calcium [1].

Solubility vs. K-Oxalate
Head-to-head
~7.1× lower solubility (3.7 vs 26.4 g/100 mL, 20°C)
Supports histology endpoint sensitivity control
Reported 5% solution protocol; assay context
Histology Decalcification Endpoint Detection Analytical Chemistry

Primary Standard Purity vs. Oxalic Acid Dihydrate

Disodium oxalate is a widely accepted primary standard for standardizing potassium permanganate (KMnO₄) solutions due to its high purity, stability, and precisely defined stoichiometry . ACS reagent grade specifications require a minimum assay of ≥99.5% (by KMnO₄ titration) . In contrast, oxalic acid dihydrate (H₂C₂O₄·2H₂O) is also used for this purpose but can be less reliable as its water of crystallization content can vary with humidity and temperature, affecting its effective molar mass and leading to systematic errors [1]. Furthermore, a ≥99.99% trace metals basis grade is available for applications requiring minimal metallic interference .

Primary Standard Purity
Method context
ACS ≥99.5% (KMnO₄ titration); trace metals ≥99.99%
Reduces systematic hydration error vs. oxalic acid dihydrate
Reported primary standard suitability
Analytical Chemistry Titration Standardization

Lower Hygroscopic Growth vs. Ammonium Oxalate in Aerosols

In studies of atmospheric aerosol particles, the hygroscopic growth factor (HGF), which quantifies a particle's ability to absorb water, was found to be significantly lower for sodium oxalate compared to ammonium oxalate [1]. While specific numerical HGF values were not detailed in the search results, the research explicitly states that the HGF of ammonium oxalate was larger than that of sodium oxalate particles [1]. This indicates that sodium oxalate particles will take up less water under a given relative humidity.

Hygroscopic Growth
Head-to-head
Lower HGF vs. ammonium oxalate (directional difference)
Aerosol model behavior may diverge
HTDMA measurement; exact HGF values not available
Aerosol Science Atmospheric Chemistry Hygroscopicity

Ice Nucleation Variability vs. Oxalic Acid Dihydrate

A study investigating the heterogeneous ice nucleation potential of aerosol particles found that oxalic acid dihydrate (OAD) particles exhibited a high ice nucleation activity, with a critical saturation ratio with respect to ice (S_ice) of less than 1.1 required for deposition nucleation, and an ice-active fraction ranging from 0.1 to 22% [1]. In contrast, sodium oxalate particles showed high variability in their ice nucleability and were described as being 'partially ... almost ice-inactive in both the deposition and condensation mode' under certain formation conditions [1].

Ice Nucleation
Head-to-head
Na-oxalate: partially ice-inactive; OAD: S_ice
Not a proxy for OAD ice nucleation behavior
AIDA chamber, 228–244 K; atmospheric study context
Atmospheric Chemistry Ice Nucleation Cloud Physics

Validated Application Scenarios for Disodium Oxalate


Primary Standard for Permanganate Titrations

Disodium oxalate is the preferred primary standard for standardizing potassium permanganate (KMnO₄) solutions. As detailed in Section 3, its availability in high-purity grades (≥99.5% ACS, ≥99.99% trace metals) and its non-hygroscopic, stable nature eliminate the water-content uncertainty associated with alternatives like oxalic acid dihydrate, ensuring higher accuracy and reproducibility in redox titrations .

Endpoint Detection in Decalcification

In histological laboratories, a 5% solution of disodium oxalate is used to test for the presence of residual calcium during bone decalcification, providing a visual endpoint through calcium oxalate precipitation. The evidence in Section 3 demonstrates that its moderate solubility (37 g/L at 20°C) is critical for this method's sensitivity, as more soluble oxalate salts like potassium oxalate would generate an overly concentrated test solution, reducing the assay's effectiveness .

Atmospheric Aerosol and Ice Nucleation Research

For researchers investigating the physical properties of atmospheric aerosols, disodium oxalate serves as a key model compound. As shown in Section 3, its hygroscopic behavior is demonstrably different from that of ammonium oxalate , and its ice nucleation efficiency is vastly different from that of oxalic acid dihydrate [1]. This makes it an essential reference standard for differentiating the roles of various oxalate species in cloud formation and climate modeling.

Sodium-Ion Battery Cathode Compensation

Emerging research applications leverage disodium oxalate for high-efficiency cathode sodium compensation in sodium-ion batteries . This specific application is enabled by the compound's ability to provide a clean source of sodium ions while its oxalate component decomposes, a characteristic that is distinct from potassium or lithium oxalate analogs and is directly tied to its sodium cation chemistry.

Application
Selection Property
Validation Focus
Redox titration standardization
Primary standard grade purity
Eliminate hydrate water variability
Histology decalcification endpoint
Moderate solubility profile
Assay sensitivity for calcium detection
Atmospheric aerosol modeling
Distinct hygroscopic and ice nucleation behavior
Proxy differentiation from ammonium/oxalic acid species
Sodium-ion battery cathode compensation
Sodium cation source with decomposable oxalate
Cathode sodium compensation efficiency

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